3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315043
InChI: InChI=1S/C27H28N4O3S2/c1-18-7-6-15-30-23(18)28-24(29-13-4-3-5-14-29)21(25(30)32)17-22-26(33)31(27(35)36-22)16-12-19-8-10-20(34-2)11-9-19/h6-11,15,17H,3-5,12-14,16H2,1-2H3/b22-17-
SMILES:
Molecular Formula: C27H28N4O3S2
Molecular Weight: 520.7 g/mol

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16315043

Molecular Formula: C27H28N4O3S2

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H28N4O3S2
Molecular Weight 520.7 g/mol
IUPAC Name (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H28N4O3S2/c1-18-7-6-15-30-23(18)28-24(29-13-4-3-5-14-29)21(25(30)32)17-22-26(33)31(27(35)36-22)16-12-19-8-10-20(34-2)11-9-19/h6-11,15,17H,3-5,12-14,16H2,1-2H3/b22-17-
Standard InChI Key FMIOBOUGAVSQFO-XLNRJJMWSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5

Introduction

Structural Overview

The compound is a hybrid structure combining a thiazolidinone moiety with a pyrido[1,2-a]pyrimidinone framework. Key features include:

  • Thiazolidinone Core: Contains sulfur and oxygen atoms, contributing to its bioactivity.

  • Pyrido[1,2-a]pyrimidinone Scaffold: Known for its role in various pharmacological activities.

  • Substituents:

    • A methoxyphenyl group attached via an ethyl linker.

    • A piperidinyl group enhancing solubility and interaction with biological targets.

This structural complexity suggests a strong potential for interactions with enzymes or receptors.

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining commercially available reagents. Although specific protocols for this compound were not directly found, similar compounds are synthesized as follows:

  • Formation of the Thiazolidinone Core:

    • Reacting mercaptoacetic acid derivatives with aldehydes or ketones under acidic conditions.

    • Cyclization yields the thiazolidinone ring.

  • Construction of the Pyrido[1,2-a]pyrimidinone Framework:

    • Starting from pyrimidine derivatives and incorporating nitrogen-containing heterocycles like piperidine.

  • Final Coupling:

    • The two frameworks are linked via a condensation reaction involving the thiazolidinone's reactive positions (e.g., carbonyl group).

Characterization Techniques

To confirm the structure of this compound, the following analytical techniques are essential:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments; confirms connectivity.
Mass SpectrometryDetermines molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., C=O, C-N, C-S).
X-ray CrystallographyProvides detailed 3D structural data, including bond angles and lengths.

Biological Activities

Compounds with similar scaffolds have demonstrated various pharmacological properties:

  • Anti-inflammatory Activity:

    • The thiazolidinone core is known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    • Molecular docking studies often reveal strong binding to inflammatory mediators.

  • Antimicrobial Properties:

    • Sulfur-containing heterocycles exhibit activity against bacterial and fungal strains.

  • Anticancer Potential:

    • Pyrido[1,2-a]pyrimidinones are explored for their ability to inhibit kinases involved in cancer pathways.

  • CNS Activity:

    • Piperidine substitution may enhance blood-brain barrier permeability, suggesting potential as a CNS-active agent.

Research Findings on Related Compounds

Studies on analogous molecules provide insights into its potential:

Study FocusFindings
Molecular Docking (e.g., LOX inhibitors)High binding affinity due to interactions with active site residues .
Structural ModificationsMethoxyphenyl substitution increases hydrophobic interactions with biological targets .
Antimicrobial ScreeningThiazolidinones show broad-spectrum activity against Gram-positive and Gram-negative bacteria.

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